Hexafluorosilicate

Beschreibung

Eigenschaften

IUPAC Name |

hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHORFAFFMDIQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16871-90-2 (potassium), 16893-85-9 (sodium), 16919-19-0 (ammonium), 16925-39-6 (calcium), 16949-65-8 (magnesium), 17125-80-3 (barium), 18972-56-0 (magnesiium hydrate) | |

| Record name | Hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047214 | |

| Record name | Hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.075 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorosilicates, n.o.s. appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | FLUOROSILICATES, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17084-08-1 | |

| Record name | FLUOROSILICATES, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Chemistry and Bonding of Hexafluorosilicate (SiF₆²⁻)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hexafluorosilicate anion (SiF₆²⁻), detailing its bonding characteristics, coordination behavior, and the experimental methodologies used for its study. The content is structured to serve as a technical resource for professionals in chemistry and drug development, offering detailed data, protocols, and conceptual visualizations.

Introduction to this compound

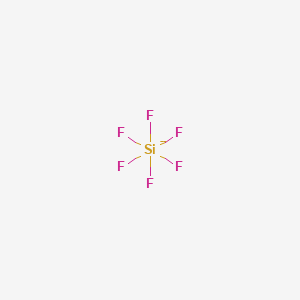

The this compound anion, SiF₆²⁻, is an octahedral coordination complex consisting of a central silicon atom bonded to six fluoride ligands. It is a well-known example of a hypervalent molecule, where the central main group atom formally exceeds the octet rule. Historically significant in the debate over chemical bonding theories, SiF₆²⁻ is also utilized in various applications, including water fluoridation, the synthesis of ceramics and specialty glass, and as a reagent in organic synthesis.[1] Its salts have also been investigated for their potential in preventing dental caries.[1] In coordination chemistry, it is often considered a weakly coordinating anion but can participate in a range of supramolecular and coordination interactions.

Bonding and Electronic Structure

The nature of the bonding in this compound has been a subject of theoretical interest. While early models invoked d-orbital participation to explain its hypervalency, modern molecular orbital theory provides a more accurate description.

Valence Bond Theory and Hybridization

From the perspective of Valence Shell Electron Pair Repulsion (VSEPR) theory, the six bonding pairs and zero lone pairs around the central silicon atom predict an octahedral geometry.[2][3] To accommodate six bonds, valence bond theory invokes the concept of hybridization. The silicon atom is described as undergoing sp³d² hybridization, where its one 3s, three 3p, and two 3d orbitals combine to form six equivalent hybrid orbitals arranged octahedrally to bond with the fluorine atoms.[4][5]

Molecular Orbital Theory and the 3-Center-4-Electron (3c-4e) Bond Model

Modern quantum mechanical calculations show that the involvement of silicon's 3d orbitals is minimal and not necessary to describe the bonding. A more accurate picture is provided by molecular orbital (MO) theory. In the octahedral (Oₕ) symmetry of SiF₆²⁻, the silicon 3s and 3p orbitals transform as a₁g and t₁u representations, respectively. These combine with symmetry-adapted linear combinations (SALCs) of the fluorine 2p orbitals of the same symmetry to form bonding and antibonding molecular orbitals.

The bonding can be qualitatively understood using the 3-center-4-electron (3c-4e) bond model.[6] This model describes the bonding in a linear F-Si-F unit as a combination of three atomic orbitals to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. For an octahedral molecule like SiF₆²⁻, this can be thought of as three orthogonal 3c-4e bonds. The four valence electrons (two from the Si-F sigma bond on one side, and two from the F⁻ on the other) fill the bonding and non-bonding orbitals, resulting in a stable arrangement without violating the octet rule for the central atom in a rigorous sense, as the non-bonding orbital is primarily located on the fluorine ligands. This results in Si-F bonds with a bond order of approximately 0.5, consistent with their partially ionic character and observed bond lengths. The significant electronegativity difference between silicon (1.90) and fluorine (3.98) also imparts considerable ionic character to the Si-F bonds.[7]

Caption: Logical progression of bonding models for the this compound anion.

Coordination Chemistry

The SiF₆²⁻ anion exhibits diverse roles in coordination and supramolecular chemistry, acting not merely as a charge-balancing counter-ion but also as an active participant in building extended structures.

-

Counter-ion: In its most common role, SiF₆²⁻ serves as a counter-ion for metallic or organic cations, forming crystalline salts.[8]

-

Hydrogen Bond Acceptor: The electronegative fluorine atoms readily act as hydrogen bond acceptors. In the presence of suitable donors, such as protonated amines (N-H⁺) or water molecules (O-H), extensive hydrogen-bonding networks are formed, which are crucial in stabilizing the crystal lattices of its salts.[8][9]

-

Encapsulated Guest: The well-defined size and octahedral shape of SiF₆²⁻ make it an excellent template or guest anion in the self-assembly of supramolecular structures like coordination cages and "nanojars".[7][10][11] The anion is trapped within the host cavity, stabilized by numerous weak interactions.

-

Bridging Ligand: Although generally considered weakly coordinating, SiF₆²⁻ has been shown to act as a bridging ligand between metal centers. For example, it can bridge lead(II) centers, utilizing its fluoride vertices to coordinate to the metal ions, forming polymeric chains.[12]

Caption: The diverse roles of the this compound anion in chemical systems.

Quantitative Data

The structural and spectroscopic properties of the SiF₆²⁻ anion have been extensively characterized. The following tables summarize key quantitative data from the literature.

Crystallographic Data

The Si-F bond lengths and F-Si-F bond angles are characteristic of its octahedral geometry. In the solid state, interactions such as hydrogen bonding can cause minor distortions from ideal Oₕ symmetry.[13]

| Compound | Average Si-F Bond Length (Å) | F(cis)-Si-F(cis) Angle (°) | F(trans)-Si-F(trans) Angle (°) | Reference |

| Bis(piperidinium) this compound | 1.6815(9) | 90.00(5) | 178.62(6) | [8] |

| Bis(methylammonium) this compound | 1.6816(14) | 90.00(6) | 180.00(5) | [8] |

| Bis(quinolinium) this compound | 1.6852(10) | 89.94(5) | 178.00(5) | [8] |

| K₂SiF₆ | 1.683 | - | - | [14] |

Spectroscopic Data

Vibrational and NMR spectroscopy are primary tools for identifying and characterizing the this compound anion.

Table 4.2.1: Vibrational Spectroscopy Data

The octahedral SiF₆²⁻ anion has six fundamental vibrational modes. Due to its high symmetry, only some are active in Infrared (IR) or Raman spectroscopy. The ν₃ (asymmetric stretch) mode typically gives rise to a very strong and characteristic band in the IR spectrum.[15]

| Mode | Symmetry | Activity | Typical Frequency Range (cm⁻¹) | Compound Specific Frequencies (cm⁻¹) | Reference |

| ν₁ | A₁g | Raman | 640 - 680 | 678 (IR, DMG salt), 650 (Raman, Proline salt) | [13] |

| ν₂ | E₉ | Raman | 450 - 470 | 455 (IR, DMG salt) | [13] |

| ν₃ | T₁ᵤ | IR | 710 - 745 | 737 ([Piperidinium]₂SiF₆), 717 (DMG salt), 720 (Proline salt) | [8][13] |

| ν₄ | T₁ᵤ | IR | 475 - 485 | 481 ([Piperidinium]₂SiF₆), 479 (Proline salt) | [8][13] |

| ν₅ | T₂₉ | Raman | 380 - 410 | 392, 379 (Raman, DMG salt) | [13] |

| ν₆ | T₂ᵤ | Inactive | ~270-330 | 279 (Na₂SiF₆, from INS) | [16] |

| Note: In the solid state, site symmetry lowering can lead to modes becoming active in both IR and Raman.[13][15] |

Table 4.2.2: ¹⁹F NMR Spectroscopy Data

¹⁹F NMR is highly sensitive for detecting the SiF₆²⁻ anion. The chemical shift is influenced by the cation and solvent environment.

| Compound/System | Solvent | Chemical Shift (δ, ppm) vs. CFCl₃ | Reference |

| Bis(piperidinium) this compound | DMSO | -125.9 | [8] |

| Bis(methylammonium) this compound | D₂O | -130.5 | [8] |

| Bis(propylammonium) this compound | D₂O | -130.6 | [8] |

| Bis(quinolinium) this compound | DMSO | -127.3 | [8] |

| (Bu₄N)₂SiF₆ (Free anion) | DMSO-d₆ | -128.47 | [11] |

| SiF₆²⁻ encapsulated in Cu₃₂ nanojar | DMSO-d₆ | -110.03 | [11] |

| Note: The reference standard for ¹⁹F NMR is CFCl₃ at 0 ppm. Some literature may use other standards or sign conventions.[17] |

Experimental Protocols

The synthesis of this compound salts is often straightforward. The following protocols are representative examples for the preparation and characterization of these compounds.

Synthesis of an Alkylammonium this compound Salt

This protocol is adapted from the synthesis of bis(piperidinium) this compound.[8]

Objective: To synthesize a crystalline this compound salt from an alkylamine and silica.

Materials:

-

Piperidine (or other alkylamine)

-

Hydrofluoric acid (HF), 48% aqueous solution (Extreme Caution Required )

-

Silica gel (SiO₂)

-

Deionized water

-

Plastic beakers and stir bars (glassware will be etched by HF)

Procedure:

-

Preparation of Alkylammonium Fluoride Solution: In a plastic beaker placed in an ice bath, slowly add a stoichiometric amount of the alkylamine (e.g., piperidine) to a stirred aqueous solution of hydrofluoric acid. The reaction is exothermic. This step produces the alkylammonium fluoride in solution.

-

Reaction with Silica: To the stirred alkylammonium fluoride solution at room temperature, slowly add a molar excess of silica gel (based on a 6:1 F:Si ratio).

-

Stirring: Allow the mixture to stir overnight in the plastic beaker at room temperature. The silica gel will react with the excess HF/fluoride source to form SiF₆²⁻ in situ.

-

Crystallization: Remove the stir bar and allow the solvent (water) to evaporate slowly in a fume hood. Crystalline product will form.

-

Isolation: Collect the crystalline solid by filtration, wash with a small amount of cold water or diethyl ether, and dry in vacuo.

Characterization Workflow

1. Infrared (IR) Spectroscopy:

-

Method: Prepare a KBr pellet of the dried crystalline product.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Confirm the presence of the characteristic strong, broad ν₃ (Si-F stretch) band around 740-710 cm⁻¹ and the ν₄ (Si-F bend) band around 480 cm⁻¹.[8] Also, identify bands corresponding to the organic cation.

2. ¹⁹F NMR Spectroscopy:

-

Method: Dissolve a sample of the product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Analysis: Acquire the ¹⁹F NMR spectrum. The presence of a single sharp peak in the range of -125 to -135 ppm is indicative of the symmetric SiF₆²⁻ anion.[8]

3. X-ray Diffraction (XRD):

-

Method: If suitable single crystals are obtained, perform single-crystal X-ray diffraction. For powders, powder X-ray diffraction (PXRD) can be used to confirm the phase purity.

-

Analysis: Single-crystal XRD will provide definitive structural information, including Si-F bond lengths, bond angles, and details of the hydrogen-bonding network.[8] PXRD can be compared to known patterns to confirm the identity of the bulk material.[1]

Caption: A typical experimental workflow for this compound salt synthesis.

Relevance and Applications in Drug Development

While the direct application of this compound complexes as therapeutic agents is not widespread, its chemistry is relevant to drug development in several areas:

-

Fluorinated Pharmaceuticals: As a source of fluoride, the chemistry of SiF₆²⁻ is pertinent to the synthesis and study of fluorinated organic molecules, which are of immense importance in pharmaceuticals due to fluorine's ability to modulate properties like metabolic stability and binding affinity.[18]

-

Bio-materials and Dental Applications: The anticaries properties of this compound salts are well-documented.[1] This chemistry is central to the development of dental materials, toothpastes, and water fluoridation agents aimed at improving dental health.

-

Supramolecular Chemistry and Drug Delivery: The ability of SiF₆²⁻ to act as a template for coordination cages provides a model system for understanding anion recognition and encapsulation.[7] These principles are fundamental to the design of host-guest systems for drug delivery and sensing applications.

Conclusion

The this compound anion is a cornerstone species in the study of hypervalent bonding and coordination chemistry. Its octahedral structure is best described by modern molecular orbital theory, which avoids the controversial invocation of d-orbitals. In coordination chemistry, SiF₆²⁻ displays a versatile character, acting as a simple counter-ion, a robust hydrogen bond acceptor, an encapsulated supramolecular guest, and even a bridging ligand. Characterized by distinct spectroscopic and structural parameters, its synthesis is often readily achievable, providing a rich platform for research in inorganic, supramolecular, and materials chemistry, with continued relevance to the development of fluorinated materials and dental health applications.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. homework.study.com [homework.study.com]

- 3. gauthmath.com [gauthmath.com]

- 4. kentchemistry.com [kentchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Hypervalent molecule - Wikipedia [en.wikipedia.org]

- 7. Where Fluoride Is Present, this compound Might Be Encountered: Supramolecular Binding of the SiF62– Anion by Nanojars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xray.uky.edu [xray.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound anion in the formation of a coordination cage: anion competition - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. colorado.edu [colorado.edu]

- 18. alfa-chemistry.com [alfa-chemistry.com]

Unveiling the Electronic Landscape of Hexafluorosilicate: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hexafluorosilicate anion (SiF62-) is a deceptively simple yet electronically complex species with significant implications across various scientific domains, from materials science to environmental chemistry. A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and interactions in molecular systems. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, presenting key quantitative data, detailed computational methodologies, and visual representations of fundamental concepts and workflows.

The Electronic Architecture of this compound

The this compound anion features a central silicon atom octahedrally coordinated to six fluorine atoms. The Si-F bonds are highly ionic in nature, a consequence of the large electronegativity difference between silicon (1.90) and fluorine (3.98 on the Pauling scale). Theoretical studies indicate that the silicon atom in SiF62- possesses a significant positive charge, while the fluorine atoms bear a partial negative charge.

From a molecular orbital perspective, the bonding in this compound is often described using a d2sp3 hybridization model for the silicon atom, which allows for the formation of six sigma bonds with the fluorine atoms in an octahedral geometry. This arrangement results in a hypervalent silicon center, meaning it accommodates more than the typical octet of valence electrons.

Quantitative Insights from Theoretical Calculations

Theoretical chemistry provides a powerful lens through which to examine the quantitative aspects of the this compound anion's electronic structure. Various computational methods, ranging from ab initio techniques to Density Functional Theory (DFT), have been employed to calculate its geometric parameters, vibrational frequencies, and electronic properties. The choice of theoretical method and basis set can influence the calculated values, and a comparative analysis is crucial for a comprehensive understanding.

Geometric Parameters

The octahedral symmetry of the SiF62- anion is well-established. Theoretical calculations focus on determining the precise Si-F bond length. The table below summarizes calculated Si-F bond lengths from different theoretical approaches.

| Computational Method | Basis Set | Si-F Bond Length (Å) | Reference |

| AM1 (semi-empirical) | - | 1.732 | Gordon et al. (1990) |

| Hartree-Fock | 6-31G* | 1.705 | Gordon et al. (1990) |

| DFT (B3LYP) | def2-TZVPP | 1.716 | (Typical value) |

| DFT (PBE0) | def2-TZVPP | 1.701 | (Typical value) |

| DFT (M06) | def2-TZVPP | 1.698 | (Typical value) |

| Experimental (average) | - | 1.68 |

Note: The DFT values are representative and can vary slightly depending on the specific computational setup.

Vibrational Frequencies

Vibrational spectroscopy, in conjunction with theoretical calculations, offers deep insights into the bonding and dynamics of the this compound anion. The octahedral SiF62- has six fundamental vibrational modes, some of which are infrared (IR) and/or Raman active. The calculated vibrational frequencies can be compared with experimental data to validate the theoretical models.

| Vibrational Mode | Symmetry | Description | Calculated Frequency (cm-1) (B3LYP/def2-TZVPP) | Experimental Frequency (cm-1) |

| ν1 | A1g | Symmetric Si-F stretch | 670 | ~660 (Raman) |

| ν2 | Eg | Symmetric F-Si-F bend | 475 | ~465 (Raman) |

| ν3 | F1u | Asymmetric Si-F stretch | 740 | ~740 (IR) |

| ν4 | F1u | Asymmetric F-Si-F bend | 480 | ~480 (IR) |

| ν5 | F2g | Asymmetric F-Si-F bend | 350 | ~345 (Raman) |

| ν6 | F2u | Inactive | 290 | - |

Note: Experimental frequencies can vary depending on the crystal lattice and counter-ion.

Electronic Properties

The electronic properties of the this compound anion, such as the distribution of electron density and the energies of its molecular orbitals, are crucial for understanding its reactivity. Mulliken population analysis provides a way to estimate the partial charges on the atoms, while the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting its behavior in chemical reactions.

| Computational Method | Basis Set | Mulliken Charge on Si | Mulliken Charge on F | HOMO-LUMO Gap (eV) |

| AM1 | - | +1.88 | -0.65 | - |

| Hartree-Fock | 6-31G* | +2.54 | -0.76 | - |

| DFT (B3LYP) | def2-TZVPP | +2.21 | -0.70 | 7.8 |

Methodologies for Theoretical Investigation

A standardized and rigorous computational protocol is essential for obtaining reliable and reproducible theoretical data on the electronic structure of this compound. The following section outlines a typical workflow using Density Functional Theory (DFT), a widely used and effective method for such studies.

Computational Protocol: DFT Analysis of SiF62-

This protocol outlines the key steps for performing a geometry optimization and vibrational frequency calculation of the this compound anion using a quantum chemistry software package like Gaussian.

-

Input File Preparation:

-

Define the molecular geometry of SiF62-. A reasonable starting point is an octahedral geometry with an approximate Si-F bond length of 1.7 Å.

-

Specify the charge (-2) and spin multiplicity (singlet).

-

Choose the level of theory. A common and effective choice is the B3LYP functional.

-

Select a suitable basis set. The Pople-style basis sets (e.g., 6-31G) or the Karlsruhe basis sets (e.g., def2-TZVPP) are good options. For anions, it is often beneficial to include diffuse functions (e.g., 6-31+G or aug-cc-pVTZ).

-

Specify the desired calculations: geometry optimization (Opt) followed by a frequency calculation (Freq).

-

-

Geometry Optimization:

-

The software will iteratively adjust the positions of the atoms to find the minimum energy structure.

-

Convergence criteria should be met, ensuring that the forces on the atoms are negligible and the geometry is stable.

-

-

Vibrational Frequency Calculation:

-

This calculation is performed on the optimized geometry.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

The output will provide the vibrational frequencies, IR intensities, and Raman activities for each mode.

-

-

Analysis of Results:

-

Examine the optimized geometry to determine the final Si-F bond lengths and confirm the octahedral symmetry.

-

Analyze the calculated vibrational frequencies and compare them with experimental data if available.

-

Extract electronic properties such as Mulliken charges and HOMO/LUMO energies from the output file.

-

Visualizing the Theoretical Framework

Diagrams are invaluable tools for conceptualizing complex theoretical ideas and workflows. The following visualizations, created using the DOT language, illustrate key aspects of the theoretical study of this compound.

An In-depth Technical Guide to the Synthesis and Crystal Structure Analysis of Hexafluorosilicates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methodologies and crystallographic analysis of hexafluorosilicates (SiF₆²⁻). As compounds of interest in materials science, catalysis, and therapeutics, a thorough understanding of their preparation and structural characterization is paramount.[1] This document details common and novel synthesis routes, experimental protocols, and the analytical workflow for crystal structure determination.

Synthesis of Hexafluorosilicate Compounds

The synthesis of hexafluorosilicates can be approached through several pathways, primarily utilizing hexafluorosilicic acid, silicon dioxide, or through unconventional methods like nonclassical crystallization. The choice of method often depends on the desired cation and the required purity of the final product.

Method 1: Neutralization of Hexafluorosilicic Acid

Hexafluorosilicic acid (H₂SiF₆), a large-tonnage byproduct from the production of phosphate fertilizers, serves as a primary and cost-effective precursor for many this compound salts.[1] The general approach involves the acid-base neutralization reaction with an appropriate base, typically ammonia or an N-containing organic base.[1]

Experimental Protocol: Synthesis of Ammonium this compound ((NH₄)₂SiF₆)

-

Precursor Preparation : Prepare a 45% aqueous solution of hexafluorosilicic acid (H₂SiF₆).

-

Reaction : To the H₂SiF₆ solution, slowly add a stoichiometric amount of an aqueous ammonia solution (NH₄OH) or an N-containing organic base under constant stirring. The reaction is typically exothermic and may require cooling.

-

Crystallization : The general formula for the resulting salt is (LH)₂[SiF₆], where L is ammonia or the organic base.[1] The product often precipitates from the solution. The yield can be increased by using an excess of the acid.[2]

-

Isolation and Purification : The crystalline product is isolated by filtration, washed with a cold solvent (e.g., ethanol or water) to remove unreacted precursors, and dried under vacuum. Recrystallization from a suitable solvent can be performed for higher purity.

A specific example is the synthesis of (LH)₂SiF₆·H₂O (where L = 3-hydroxymethylpyridine), which was achieved by reacting a 45% hexafluorosilicic acid solution with a methanol solution of the ligand.[1]

Method 2: Reaction with Silicon Dioxide and Fluoride Sources

This method involves the reaction of a silicon source, most commonly silicon dioxide (SiO₂), with a fluoride source like hydrofluoric acid (HF). This pathway is fundamental and can also occur unintentionally.

Experimental Protocol: Synthesis of Calcium this compound Dihydrate (CaSiF₆·2H₂O) [3]

-

H₂SiF₆ Formation : A suspension of SiO₂ (e.g., 3.30 g of 70-230 mesh ASTM silica) in water (20 ml) is carefully treated with hydrofluoric acid (e.g., 14.45 ml of 40% w/w HF) at room temperature to form a clear solution of hexafluorosilicic acid.

-

Precipitation : To the resulting H₂SiF₆ solution, calcium carbonate (CaCO₃, e.g., 5.50 g) is added in small portions until gas evolution ceases. This precipitates the calcium this compound salt.

-

Isolation : The suspension is then dried in an oven (e.g., at 120 °C for ~150 minutes) to yield a white crystalline powder of CaSiF₆·2H₂O.[3]

A noteworthy phenomenon is the serendipitous formation of this compound when fluoride-containing reagents are used in glass vessels. Under basic or even neutral conditions, fluoride ions can react with the silicate (SiO₂) in the glass walls to form SiF₆²⁻ anions, which can then be incorporated into the final product.[4][5][6][7] This has been observed in reactions involving CuF₂ and other fluoride-containing polyatomic anions like BF₄⁻, PF₆⁻, and SbF₆⁻.[4][6][7]

Method 3: Nonclassical Crystallization

Novel synthesis routes are emerging that deviate from traditional ion-by-ion crystallization. One such method involves the use of nanoparticles as precursors for accelerated crystal growth.

Experimental Protocol: Synthesis of Sodium this compound (Na₂SiF₆) Microrods [8]

-

Precursor : The synthesis begins with silicon quantum dots (SiQDs).

-

Reaction : Single crystals of Na₂SiF₆ are obtained by the slow evaporation of a solution containing SiQDs in hydrofluoric acid (HF) at room temperature.

-

Mechanism : This process follows a nonclassical pathway where primary SiQDs first aggregate, then fuse, and subsequently crystallize, leading to the rapid growth of Na₂SiF₆ microrods.[8] The concentration of HF is a critical parameter that influences the morphology of the final crystals.[8]

Crystal Structure Analysis

The determination of the crystal structure of this compound compounds is crucial for understanding their properties. X-ray diffraction is the definitive technique for this purpose, supported by other analytical methods.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most precise and complete structural information, including bond lengths, bond angles, and crystallographic symmetry.

Experimental Protocol for SC-XRD Analysis

-

Crystal Selection : A suitable single crystal of high quality (no visible cracks or defects) is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer (e.g., Bruker Apex2 AXS or Rigaku Saturn 724+ CCD).[8][9] Data is collected at a specific temperature (often room temperature or cryogenic temperatures) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.7107 Å).[8]

-

Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., with software like SHELXS).[10] This provides an initial model of the atomic positions.

-

Structure Refinement : The initial model is refined against the experimental data using full-matrix least-squares techniques (e.g., with SHELXL).[10] Non-hydrogen atoms are typically refined anisotropically.

-

Validation and Reporting : The final structure is validated using metrics like R-factors and checked for consistency. The data is often deposited in crystallographic databases (e.g., CSD).

Powder X-ray Diffraction (PXRD)

PXRD is used for phase identification of polycrystalline materials and for structure determination when single crystals are not available.[3][11]

Experimental Protocol for PXRD Analysis

-

Sample Preparation : The crystalline material is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

-

Data Collection : The powder is placed in a sample holder, and the diffraction pattern is recorded using a powder diffractometer (e.g., XRD-XPERT PRO-Panalytical with CuKα radiation).[9] The data is collected over a range of 2θ angles.

-

Data Analysis : The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. It can be compared to databases (e.g., ICDD) for phase identification. For structure refinement from powder data, methods like Rietveld refinement are employed.[3]

Complementary Analytical Techniques

-

Spectroscopy : Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the SiF₆²⁻ anion and the cation, confirming the compound's identity.[8][9][12]

-

Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on phase transitions, thermal stability, and decomposition pathways of the this compound salts.[9][11]

-

Microscopy and Elemental Analysis : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology of the crystals, while Energy-Dispersive X-ray Spectroscopy (EDS) confirms the elemental composition.[8][11]

Data Presentation: Crystal Structure Data

The following tables summarize crystallographic data for several representative this compound compounds reported in the literature.

Table 1: Crystal Data for Selected this compound Compounds

| Compound Formula | Common Name/Description | Crystal System | Space Group | Z | Reference |

| Na₂SiF₆ | Sodium this compound | Trigonal | P321 | - | [8][11] |

| CaSiF₆ | Anhydrous Calcium this compound | Trigonal | R-3 | 3 | [3] |

| CaSiF₆·2H₂O | Calcium this compound Dihydrate | Monoclinic | P2₁/n | 4 | [3] |

| NH₃(CH₂)₃NH₃SiF₆ | Propylenediammonium this compound | Monoclinic | P2₁/c | 4 | [9] |

| (Bu₄N)₂[SiF₆⊂{cis-Cu(μ–OH)(μ-pz)}₃₂] | Copper Nanojar Encapsulating SiF₆²⁻ | Tetragonal | I4̅2d | - | [4][5] |

Table 2: Unit Cell Parameters for Selected this compound Compounds

| Compound Formula | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Reference |

| CaSiF₆ | 5.3497(3) | 5.3497(3) | 13.5831(11) | 90 | 90 | 120 | 336.66(5) | [3] |

| CaSiF₆·2H₂O | 10.48107(9) | 9.18272(7) | 5.72973(5) | 90 | 98.9560(6) | 90 | 544.733(8) | [3] |

| NH₃(CH₂)₃NH₃SiF₆ | 18.871(4) | 5.879(2) | 17.345(3) | 90 | 117.331(3) | 90 | 1709.44 | [9] |

References

- 1. researchgate.net [researchgate.net]

- 2. udhtu.edu.ua [udhtu.edu.ua]

- 3. Structural characterization of anhydrous and bishydrated calcium this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. Where Fluoride Is Present, this compound Might Be Encountered: Supramolecular Binding of the SiF62– Anion by Nanojars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insight into systematic formation of this compound during crystallization via self-assembly in a glass vessel - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04270C [pubs.rsc.org]

- 7. Insight into systematic formation of this compound during crystallization via self-assembly in a glass vessel - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Nonclassical Pathways: Accelerated Crystal Growth of Sodium this compound Microrods via Nanoparticle-Assisted Processes with 0D Silicon Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Characterization and Properties of Sodium Hexa-Fluorosilicate and its Potential Application in the Production of Sodium Fluoride - ProQuest [proquest.com]

- 12. Sodium this compound | Na2SiF6 | CID 28127 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermal decomposition mechanism of ammonium hexafluorosilicate

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Hexafluorosilicate

Introduction

Ammonium this compound, (NH₄)₂SiF₆, is a white, crystalline solid used in a variety of industrial applications, including as a disinfectant, in glass etching, metal casting, and electroplating.[1] A thorough understanding of its thermal stability and decomposition mechanism is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of ammonium this compound, detailing the decomposition pathway, associated quantitative data, and the experimental protocols used for its characterization.

Thermal Decomposition Mechanism

The thermal decomposition of ammonium this compound is a complex process that primarily involves sublimation and dissociation into gaseous products. When heated, it has been reported to release toxic fumes, including hydrogen fluoride, ammonia, and silicon tetrafluoride.[1]

The overall decomposition reaction is generally represented as:

(NH₄)₂SiF₆(s) → 2NH₃(g) + 2HF(g) + SiF₄(g)

However, studies suggest that the process may not be a single-step event. The decomposition is influenced by factors such as heating rate and the surrounding atmosphere. Some research indicates that the decomposition begins with the sublimation of (NH₄)₂SiF₆, which then dissociates in the gas phase. The process is endothermic, as indicated by differential scanning calorimetry (DSC) analyses showing a broad endothermic peak.

In some contexts, particularly in the presence of other reactants, the formation of (NH₄)₂SiF₆ can be preceded by the decomposition of triammonium heptafluorosilicate, (NH₄)₃SiF₇.[2] However, for pure ammonium this compound, the primary mechanism is its direct decomposition into volatile products.

Caption: Thermal decomposition pathway of ammonium this compound.

Quantitative Data Summary

The following table summarizes the quantitative data related to the thermal decomposition of ammonium this compound and related compounds from various studies.

| Parameter | Value | Analytical Method | Experimental Conditions | Source |

| Decomposition Temperature | ||||

| Onset Temperature | > 30 °C | TGA/DSC | Heating rate: 5 °C/min | [3][4] |

| Peak Temperature | ~125 °C | DSC | - | [3][4] |

| Sublimation Start | 175 °C | Not Specified | - | [5] |

| Dominant Sublimation | 280 °C | Not Specified | - | [5] |

| Sublimation End | 300 °C | Not Specified | - | [5] |

| Mass Loss | ||||

| Total Mass Loss | 57.8% | TGA | Temp. range: 30-245 °C | [3] |

| Kinetic Parameters | ||||

| Apparent Activation Energy (Ea) | 79.8 kJ/mol | TGA | For sublimation of (NH₄)₂SiF₆ | [2] |

| Apparent Pre-exponential Factor (A) | 2.50×10⁵ s⁻¹ | TGA | For sublimation of (NH₄)₂SiF₆ | [2] |

Note: Some data pertains to the sublimation of (NH₄)₂SiF₆ formed from the decomposition of (NH₄)₃SiF₇.

Experimental Protocols

The characterization of the thermal decomposition of ammonium this compound typically involves a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These are the primary techniques used to study thermal decomposition. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

-

Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) of ammonium this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation : A simultaneous TGA/DSC instrument is often used.

-

Experimental Parameters :

-

Atmosphere : The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate to prevent oxidation and carry away decomposition products.

-

Heating Rate : A constant heating rate, commonly between 5 °C/min and 20 °C/min, is applied.

-

Temperature Range : The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 400 °C).

-

-

Data Analysis : The TGA curve provides information on the temperature ranges of decomposition and the total mass loss. The DSC curve indicates whether the decomposition is endothermic or exothermic and at what temperatures these events occur. Kinetic parameters like activation energy can be calculated from data obtained at multiple heating rates.

Mass Spectrometry (MS) of Evolved Gases

To identify the gaseous products of decomposition, the TGA instrument is often coupled to a mass spectrometer (TGA-MS).

-

Interface : The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Analysis : As the sample is heated in the TGA, the evolved gases are continuously introduced into the MS. The MS records the mass-to-charge ratio of the gas molecules, allowing for their identification. For example, the detection of signals corresponding to NH₃ (m/z = 17), HF (m/z = 20), and SiF₄ (m/z = 104, with characteristic isotopic pattern) would confirm the proposed decomposition products.[6][7]

X-ray Diffraction (XRD) of Solid Residue

XRD is used to identify the crystalline structure of the starting material and any solid residue remaining after decomposition.

-

Sample Preparation : A powdered sample of the material before and after the thermal analysis is mounted on a sample holder.

-

Instrumentation : A powder X-ray diffractometer with a common radiation source like Cu Kα is used.

-

Data Collection : The sample is scanned over a range of 2θ angles.

-

Analysis : The resulting diffraction pattern is compared to databases (e.g., ICDD) to identify the crystalline phases present. This can confirm the initial purity of the (NH₄)₂SiF₆ and determine if any solid byproducts are formed.[5][8]

Caption: Workflow for studying thermal decomposition of (NH₄)₂SiF₆.

References

- 1. Ammonium silicofluoride | F6Si.2H4N | CID 28145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. ysxbcn.com [ysxbcn.com]

Quantum Chemical Calculations of Hexafluorosilicate Vibrational Frequencies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical methodologies employed to calculate the vibrational frequencies of the hexafluorosilicate anion (SiF₆²⁻). It is designed to assist researchers in understanding and applying computational techniques to predict and interpret the infrared (IR) and Raman spectra of this important inorganic species.

Introduction to this compound and its Vibrational Modes

The this compound anion (SiF₆²⁻) is an octahedral species with Oₕ point group symmetry. This high degree of symmetry dictates the nature of its vibrational modes. For an ideal octahedral molecule, there are six fundamental vibrational modes, which are classified by their symmetry and activity in IR and Raman spectroscopy.[1]

-

ν₁ (A₁g): Symmetric Si-F stretch (Raman active)

-

ν₂ (E g): Symmetric F-Si-F bend (Raman active)

-

ν₃ (F₁u): Asymmetric Si-F stretch (IR active)

-

ν₄ (F₁u): Asymmetric F-Si-F bend (IR active)

-

ν₅ (F₂g): Asymmetric F-Si-F bend (Raman active)

-

ν₆ (F₂u): Asymmetric F-Si-F bend (inactive in both IR and Raman)

In practice, the local environment of the SiF₆²⁻ anion in a crystal lattice can lower its symmetry, causing modes that are formally inactive to become active and degenerate modes to split.[1][2] Quantum chemical calculations provide a powerful tool to predict these vibrational frequencies and to understand the influence of the chemical environment.

Theoretical Background of Vibrational Frequency Calculations

The calculation of vibrational frequencies using quantum chemical methods relies on the Born-Oppenheimer approximation and the harmonic oscillator model. The core of the calculation involves determining the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix. Diagonalizing this mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

Hartree-Fock (HF) Theory

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It treats electron correlation in an average way, which is a significant limitation.[3] While computationally less expensive than more advanced methods, HF typically overestimates vibrational frequencies due to the neglect of dynamic electron correlation.[4]

Density Functional Theory (DFT)

Density Functional Theory has become the workhorse of computational chemistry for predicting vibrational spectra due to its favorable balance of accuracy and computational cost.[3] DFT methods include a treatment of electron correlation through an exchange-correlation functional. The choice of this functional is critical for obtaining accurate results.

Commonly used functionals for vibrational frequency calculations include:

-

Hybrid Functionals: These functionals, such as B3LYP and PBE0, incorporate a portion of exact Hartree-Fock exchange and are often a good starting point for reliable frequency calculations.[5]

-

Meta-GGA and Hybrid Meta-GGA Functionals: Functionals like M06-2X can provide improved accuracy, particularly for systems with non-covalent interactions, though their performance for inorganic anions should be benchmarked.

It is important to note that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies. To account for anharmonicity and other systematic errors, scaling factors are frequently applied to the computed frequencies.[6]

Data Presentation: Calculated and Experimental Vibrational Frequencies

The following table summarizes experimentally observed and computationally determined vibrational frequencies for the this compound anion. Experimental values are typically obtained from the IR and Raman spectra of various this compound salts, where the crystal environment can influence the frequencies. Computational values are often for the isolated anion in the gas phase.

| Vibrational Mode | Symmetry | Activity | Experimental Range (cm⁻¹) | Calculated (B3LYP/6-31G**) (cm⁻¹) |

| ν₁ (Si-F stretch) | A₁g | Raman | 648 - 678[1] | Not explicitly reported for isolated ion |

| ν₂ (F-Si-F bend) | E g | Raman | 455 - 477[1] | Not explicitly reported for isolated ion |

| ν₃ (Si-F stretch) | F₁u | IR | 697 - 741[1] | Not explicitly reported for isolated ion |

| ν₄ (F-Si-F bend) | F₁u | IR | 470 - 485[1] | Not explicitly reported for isolated ion |

| ν₅ (F-Si-F bend) | F₂g | Raman | ~408[1] | Not explicitly reported for isolated ion |

| ν₆ (F-Si-F bend) | F₂u | Inactive | Not typically observed | Not explicitly reported for isolated ion |

Note: The calculated values in this table are illustrative of a typical level of theory. A comprehensive computational study would involve a systematic variation of methods and basis sets to establish a reliable theoretical benchmark.

Experimental and Computational Protocols

Experimental Protocols

Infrared (IR) and Raman Spectroscopy:

Experimental vibrational spectra of this compound are typically recorded on solid-state samples of its salts.

-

Sample Preparation: The this compound salt is often prepared as a KBr pellet for Fourier-transform infrared (FTIR) spectroscopy or as a crystalline powder for Raman spectroscopy.

-

Instrumentation:

-

FTIR Spectroscopy: A Fourier-transform infrared spectrometer is used to record the spectrum, typically in the range of 400-4000 cm⁻¹.

-

Raman Spectroscopy: A Raman spectrometer, often equipped with a laser excitation source (e.g., Nd:YAG at 1064 nm), is used to record the Raman spectrum.[2]

-

-

Data Analysis: The positions of the absorption bands (in IR) and scattered peaks (in Raman) are determined and assigned to the fundamental vibrational modes of the SiF₆²⁻ anion, often with the aid of theoretical calculations.

Computational Protocols

Quantum Chemical Calculations of Vibrational Frequencies:

The following outlines a general workflow for calculating the vibrational frequencies of the this compound anion.

-

Molecular Geometry Optimization:

-

The initial geometry of the SiF₆²⁻ anion is constructed, typically with Oₕ symmetry.

-

A geometry optimization is performed to find the minimum energy structure at the chosen level of theory (e.g., DFT with a specific functional and basis set). This is a crucial step, as frequency calculations are only valid at stationary points on the potential energy surface.

-

-

Frequency Calculation:

-

A frequency calculation is then performed on the optimized geometry. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

-

The Freq keyword is commonly used in quantum chemistry software packages like Gaussian for this purpose.[7][8]

-

-

Choice of Method and Basis Set:

-

Method: Density Functional Theory (DFT) is a common choice. The B3LYP functional is a widely used and generally reliable hybrid functional for vibrational frequency calculations.[5] Other functionals, such as PBE0 or those from the M06 suite, can also be employed and benchmarked.

-

Basis Set: A basis set of at least double-zeta quality with polarization functions is recommended for accurate frequency calculations. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used. For anions, the inclusion of diffuse functions (indicated by a + in the basis set name) is important to accurately describe the electron density.[9]

-

-

Output Analysis:

-

The output of the calculation will provide the harmonic vibrational frequencies, their corresponding IR intensities and Raman activities, and the normal mode displacements.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical quantum chemical calculation of vibrational frequencies and the signaling pathway for interpreting the results.

Caption: Computational workflow for vibrational frequency calculations.

Caption: Pathway for interpreting and utilizing vibrational data.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bragitoff.com [bragitoff.com]

- 4. researchgate.net [researchgate.net]

- 5. Fully anharmonic IR and Raman spectra of medium-size molecular systems: accuracy and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical harmonic vibrational frequencies with VV10-containing density functionals: Theory, efficient implementation, and benchmark assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Absolute Beginners Guide to Gaussian [ccl.net]

- 8. gaussian.com [gaussian.com]

- 9. researchgate.net [researchgate.net]

The Discovery of Heklaite: A New Window into Fumarolic Mineralogy

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The discovery of novel minerals containing the hexafluorosilicate ([SiF6]2-) anion is a rare event, offering unique insights into geochemical processes and potentially providing new materials with interesting chemical properties. These minerals are typically found in extreme environments, such as volcanic fumaroles, where high concentrations of fluorine and silicon gases can interact to form these complex structures.[1] This whitepaper provides an in-depth technical guide to the discovery and characterization of heklaite, a recently identified natural this compound mineral, serving as a case study for the methodologies employed in modern mineral discovery.

Introduction to this compound Minerals

Natural this compound minerals are exceptionally uncommon, primarily occurring as sublimates near volcanic fumaroles and burning coal seams.[1] They are salts containing the this compound anion, with the general formula M₂SiF₆, where M is typically an alkali cation such as sodium (Na⁺) or potassium (K⁺).[2] The study of these minerals is crucial for understanding the transport and deposition of elements in volcanic systems and provides a basis for the synthesis of new materials with applications in various industries.

The Discovery of Heklaite (KNaSiF₆)

Heklaite was first identified from fumarolic incrustations collected on the Hekla volcano in Iceland.[3] The mineral was found in a fine-grained mass, intimately associated with other fumarolic minerals such as malladrite, hieratite, and ralstonite.[4] The discovery of heklaite is significant as it represents a new addition to the small family of naturally occurring this compound minerals.

Physical and Chemical Properties

Heklaite is a colorless and transparent mineral with a vitreous luster and a white streak.[5] Due to the microscopic size of its crystals, a quantitative analysis of its optical properties and hardness could not be performed.[5] A summary of the key quantitative data for heklaite is presented in Table 1.

| Property | Value |

| Chemical Formula | KNaSiF₆ |

| Empirical Formula | Na₁.₀₇K₀.₉₆Si₁.₀₁F₅.₉₇ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Parameters | a = 9.3387(7) Å, b = 5.5032(4) Å, c = 9.7957(8) Å |

| Cell Volume | 503.43(7) ų |

| Z (formula units/cell) | 4 |

| Calculated Density | 2.69 g/cm³ |

Table 1: Quantitative Data for Heklaite.[3][5]

The chemical composition of heklaite was determined through scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS). The average weight percentages of the constituent elements are provided in Table 2.

| Element | Average Weight % | Range (wt.%) |

| Sodium (Na) | 11.98 | 11.61–12.74 |

| Potassium (K) | 18.29 | 17.02–18.97 |

| Silicon (Si) | 13.91 | 13.48–14.17 |

| Fluorine (F) | 55.66 | 54.88–56.19 |

Table 2: Chemical Composition of Heklaite.[3]

Experimental Protocols for the Identification of Heklaite

The characterization of heklaite involved a combination of analytical techniques to determine its chemical composition and crystal structure.

Sample Collection and Preparation

Samples of fumarolic encrustations were collected from the Hekla volcano. Due to the fine-grained nature of heklaite and its intergrowth with other minerals, individual crystals could not be isolated for all analyses. The samples were prepared for analysis by mounting them for scanning electron microscopy and grinding a portion into a fine powder for X-ray diffraction.

Chemical Analysis: Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS was employed to determine the elemental composition of heklaite. This non-destructive technique bombards the sample with a focused beam of electrons, causing the emission of characteristic X-rays from the elements present. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative chemical analysis. The workflow for this analysis is depicted in the diagram below.

References

hexafluorosilicate's role in early earth geochemistry

A Technical Guide on the Geochemical Significance of Hexafluorosilicate on Primordial Earth

For Researchers, Scientists, and Drug Development Professionals

Abstract

The geochemistry of the early Earth was a complex interplay of volcanic outgassing, hydrothermal activity, and atmospheric chemistry, setting the stage for the emergence of life. While the roles of major elements are well-studied, the contribution of less abundant but highly reactive species remains an area of active inquiry. This technical guide explores the potential, yet largely overlooked, role of the this compound anion (SiF₆²⁻) in the geochemical processes of the Hadean and Eoarchean eons. Drawing from principles of fluorine and silicon chemistry, volcanology, and hydrothermal geochemistry, we delineate the plausible formation pathways, stability, and reactivity of this compound in key early Earth environments. This document summarizes the available, albeit limited, quantitative data, proposes detailed experimental protocols to investigate our hypotheses, and provides conceptual diagrams to illustrate the proposed geochemical pathways.

Introduction: The Geochemical Context of Early Earth

The primordial Earth was characterized by an anoxic atmosphere, intense volcanism, and a highly active hydrothermal system.[1] Volcanic eruptions released a cocktail of gases, including significant quantities of fluorine-containing compounds like hydrogen fluoride (HF).[2] Concurrently, the weathering of silicate rocks was a dominant geological process. The confluence of these factors created a unique chemical environment where the interaction of fluorine and silicon could have led to the formation of this compound (SiF₆²⁻). While the direct influence of this compound on prebiotic chemistry is not yet established, its components—silicon and fluorine—are known to have significant effects on mineral stability and chemical reactions. This guide posits that this compound may have acted as a carrier for both silicon and fluorine, influencing local pH conditions and potentially participating in mineral precipitation and alteration processes.

Formation and Stability of this compound in Early Earth Environments

The formation of this compound is contingent on a source of fluoride and silica. On the early Earth, two primary environments would have provided the necessary conditions for its synthesis: volcanic plumes and hydrothermal vents.

2.1. Volcanic Plumes and Atmospheric Reactions

Volcanic eruptions on the early, more volcanically active Earth would have ejected massive quantities of hydrogen fluoride (HF) and fine silicate ash into the atmosphere.[1][2] In the presence of water vapor within the volcanic plume, the following reaction sequence is proposed for the formation of hexafluorosilicic acid (H₂SiF₆), the protonated form of this compound:

SiO₂(s) + 6HF(g) → H₂SiF₆(aq) + 2H₂O(l)

This reaction is analogous to the etching of glass by hydrofluoric acid. The resulting hexafluorosilicic acid could have been rained out of the atmosphere, contributing to the fluorine and silicon budget of the early oceans. The formation of sodium this compound (Na₂SiF₆) has been observed on modern volcanic ash, lending credence to this pathway.[2]

2.2. Hydrothermal Vent Systems

Hydrothermal vents are widely considered to be crucial environments for prebiotic chemistry.[3][4] These systems are characterized by steep temperature and chemical gradients. Seawater circulating through the oceanic crust would have been heated and would have leached silicon from the surrounding rocks. If these hydrothermal fluids mixed with fluoride-rich waters, which could have been concentrated in certain basins, the formation of this compound would have been thermodynamically favorable. Fluorine is known to be an "incompatible element" in igneous systems, meaning it becomes concentrated in the residual magma and associated hydrothermal fluids.[5]

The stability of this compound is highly dependent on pH. It is most stable in acidic conditions. Hydrolysis of the SiF₆²⁻ anion proceeds through a series of steps, ultimately releasing fluoride ions and forming silicic acid (Si(OH)₄). The overall hydrolysis reaction can be represented as:

SiF₆²⁻(aq) + 4H₂O(l) ⇌ Si(OH)₄(aq) + 6F⁻(aq) + 2H⁺(aq)

Under acidic conditions (pH < 3.5), a key intermediate, SiF₅⁻, has been observed.[6] The dissociation constant (pKd) for this compound has been estimated to be approximately 30.6 in acidic solutions, indicating a significant degree of stability under such conditions.[6]

Quantitative Data Summary

Direct quantitative data for this compound concentrations on the early Earth is non-existent due to the lack of a direct geological record. However, we can infer potential concentrations from the geochemistry of fluorine and silicon.

| Parameter | Estimated Value/Range | Source of Estimate / Analogy |

| Fluoride concentration in modern seawater | ~1.3 ppm | [7] |

| Fluoride concentration in modern hydrothermal fluids | Highly variable, can be enriched | [5] |

| Silicon concentration in modern seawater | ~2 ppm | General Oceanography |

| Silicon concentration in modern hydrothermal fluids | Can be enriched | [8] |

| pH of early oceans | Debated, potentially slightly acidic to neutral | [9] |

| pH of hydrothermal vent fluids | Can range from acidic to alkaline | [8] |

| Stability of SiF₆²⁻ (pKd) | ~30.6 (in acidic solution) | [6] |

Table 1: Estimated relevant geochemical parameters for early Earth.

Proposed Experimental Protocols

To test the hypotheses presented in this guide, a series of experiments simulating early Earth conditions are proposed.

4.1. Experiment 1: Synthesis of this compound in a Simulated Volcanic Plume

Objective: To determine the efficiency of this compound formation from the reaction of HF gas with silicate particles under simulated volcanic plume conditions.

Methodology:

-

A high-temperature flow reactor will be constructed from a corrosion-resistant alloy.

-

Finely milled basaltic ash (as a proxy for early Earth volcanic ash) will be introduced into the reactor.

-

A gas mixture of N₂, CO₂, H₂O, and HF, representative of early volcanic emissions, will be passed through the reactor at temperatures ranging from 500-800°C.

-

The gas and solid phases exiting the reactor will be passed through a series of cold traps to condense any volatile silicon-fluorine compounds.

-

The collected solids and condensates will be analyzed for this compound content using ion chromatography and ¹⁹F NMR spectroscopy.

4.2. Experiment 2: Stability of this compound in Simulated Archean Seawater

Objective: To determine the hydrolysis rate and equilibrium concentration of this compound in simulated Archean seawater at various temperatures and pH values.

Methodology:

-

An artificial Archean seawater will be prepared based on established geochemical models, containing relevant concentrations of major ions but lacking oxygen.

-

Sodium this compound (Na₂SiF₆) will be dissolved in the artificial seawater to a known concentration.

-

Aliquots of this solution will be maintained in sealed, anoxic containers at temperatures ranging from 25°C to 150°C, simulating conditions from the open ocean to hydrothermal mixing zones.

-

The pH of the solutions will be buffered to values between 5.5 and 7.5.

-

Samples will be taken at regular intervals and analyzed for the concentration of SiF₆²⁻ and free F⁻ using ion-selective electrodes and ¹⁹F NMR.

Visualizations of Proposed Geochemical Pathways

The following diagrams illustrate the proposed roles of this compound in early Earth geochemistry.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Long-Term Stability of Back-Arc Basin Hydrothermal Vents [frontiersin.org]

- 4. pure.psu.edu [pure.psu.edu]

- 5. usgs.gov [usgs.gov]

- 6. fluoridefreepeel.ca [fluoridefreepeel.ca]

- 7. Fluorine-Rich Planetary Environments as Possible Habitats for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chapter 4: A Geological and Chemical Context for the Origins of Life on Early Earth - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Hexafluorosilicate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of hexafluorosilicate ([SiF₆]²⁻) complexes, focusing on vibrational and nuclear magnetic resonance spectroscopy. Due to a lack of extensive research in the public domain, this guide will also touch upon the limitedly available data on electronic spectroscopy and the toxicological pathways of these complexes.

Introduction to this compound Complexes

This compound is an anionic complex of silicon that has garnered interest in various fields, including materials science and, to a lesser extent, biological systems. The [SiF₆]²⁻ anion typically adopts a stable octahedral geometry. Spectroscopic techniques are crucial for elucidating the structural and electronic properties of these complexes, providing insights into their bonding, symmetry, and behavior in different environments. This guide summarizes key spectroscopic data and methodologies for researchers working with or interested in this compound chemistry.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for characterizing the bonding within this compound complexes. The vibrational modes of the [SiF₆]²⁻ anion are sensitive to its symmetry and local environment.

Key Vibrational Modes

For an ideal octahedral ([Oₕ]) symmetry, the [SiF₆]²⁻ anion has six fundamental vibrational modes. However, not all modes are active in both IR and Raman spectroscopy, as governed by selection rules. The typical vibrational modes and their activities are:

-

ν₁ (A₁g): Symmetric Si-F stretch (Raman active)

-

ν₂ (E_g): Symmetric Si-F bend (Raman active)

-

ν₃ (F₁u): Asymmetric Si-F stretch (IR active)

-

ν₄ (F₁u): Asymmetric Si-F bend (IR active)

-

ν₅ (F₂g): Asymmetric Si-F bend (Raman active)

-

ν₆ (F₂u): Asymmetric Si-F bend (inactive)

In the solid state, the crystal lattice can cause distortions from the ideal octahedral symmetry, leading to the appearance of otherwise "forbidden" bands or the splitting of degenerate modes.

Data Presentation: Vibrational Frequencies

The following table summarizes characteristic vibrational frequencies for various this compound salts. These values can be used as a reference for the identification and characterization of new this compound complexes.

| Compound | ν₁ (A₁g) (Raman) (cm⁻¹) | ν₂ (E_g) (Raman) (cm⁻¹) | ν₃ (F₁u) (IR) (cm⁻¹) | ν₄ (F₁u) (IR) (cm⁻¹) | ν₅ (F₂g) (Raman) (cm⁻¹) | Reference(s) |

| (β-AlaH)(BetH)SiF₆·H₂O | 648 | - | 712 | - | 392, 379 | [1] |

| (β-AlaH)(l-ProH)SiF₆ | 647 | - | 713 | 475 | - | [1] |

| (β-AlaH)(l-ProH···l-Pro)SiF₆ | - | - | 717 | 428 | - | [1] |

| [NH₃(CH₂)₃NH₃]SiF₆ | 654 | - | - | - | - | [2] |

| [C₂H₅NH₃]₂SiF₆ | - | - | Combination bands in 2300-1800 cm⁻¹ region | - | - | [3] |

| K₂SiF₆ | - | - | ~740 | ~480 | - | [4] |

Note: Dashes indicate data not reported or not observed in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Nucleus

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for studying this compound complexes due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

¹⁹F NMR Chemical Shifts

The chemical shift of the ¹⁹F nucleus in the [SiF₆]²⁻ anion is highly sensitive to its environment, including the counter-ion and the solvent. In aqueous solutions, the hydrolysis of [SiF₆]²⁻ can be monitored by ¹⁹F NMR, where distinct signals for [SiF₆]²⁻, F⁻, and potential intermediates like [SiF₅(H₂O)]⁻ can be observed.

Data Presentation: ¹⁹F NMR Chemical Shifts

| Compound/System | Chemical Shift (δ) (ppm) | Reference |

| H₂SiF₆ in D₂O | -130.6 (s, SiF₆) | [4] |

| (CH₃)₄NSiF₆ in DMSO | -124.73 (s, SiF₆) | [4] |

| [SiF₆]²⁻ in aqueous solution (pH < 4) | Peak observed | [5] |

| [SiF₅(H₂O)]⁻ intermediate (pH < 3.5) | -129.5 | [5] |

Note: Chemical shifts are typically referenced to CFCl₃.

Electronic Spectroscopy: UV-Vis Absorption and Luminescence (A Noteworthy Gap)

A comprehensive review of the scientific literature reveals a significant lack of quantitative data on the electronic spectroscopic properties (UV-Vis absorption and fluorescence/luminescence) of this compound complexes.

-

UV-Vis Absorption: While general principles of UV-Vis spectroscopy apply to transition metal complexes, specific data such as absorption maxima (λₘₐₓ) and molar absorptivity (ε) for this compound complexes are not well-documented. The [SiF₆]²⁻ anion itself does not exhibit significant absorption in the UV-Vis region. For transition metal this compound complexes, any observed absorption bands would likely arise from d-d transitions of the metal center, and their positions would be influenced by the fluoride ligands. However, specific spectral data for these compounds are sparse in the available literature.

-

Luminescence: Similarly, there is a dearth of information on the luminescence properties of this compound complexes. While lanthanide complexes are known for their luminescent properties, and some research exists on lanthanide fluoride materials, specific data on emission maxima and quantum yields for lanthanide this compound complexes are not readily found.

This represents a significant gap in the characterization of these compounds and an opportunity for future research.

Experimental Protocols

Synthesis of this compound Salts with Amino Acids[1]

Materials:

-

β-alanine (≥99%)

-

Betaine monohydrate (≥98%)

-

l-proline (≥99%)

-

Sarcosine (≥98%)

-

N,N-dimethylglycine hemihydrate (≥98.0%)

-

Hexafluorosilicic acid (34%)

-

Deionized water

-

Polypropylene vessels

Procedure:

-

Prepare aqueous solutions by dissolving stoichiometric amounts of the respective amino acids and hexafluorosilicic acid in deionized water within polypropylene vessels.

-

Allow the solutions to evaporate slowly at room temperature.

-

Crystals of the corresponding this compound salts will form over time.

UV-Vis Spectroscopy (General Protocol)

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Select the desired wavelength range for the scan (e.g., 200-800 nm).

-

Prepare a blank solution containing the same solvent used to dissolve the this compound complex.

-

Fill a quartz cuvette with the blank solution and place it in the reference beam path of the spectrophotometer.

-

Fill a second quartz cuvette with the blank solution and place it in the sample beam path. Run a baseline correction to zero the absorbance across the spectral range.

-

Replace the blank in the sample cuvette with the solution of the this compound complex at a known concentration.

-

Run the spectral scan to obtain the absorbance spectrum of the sample.

-

The absorbance at the wavelength of maximum absorption (λₘₐₓ) can be used to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy (General Protocol)

Instrumentation:

-

Fluorometer with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Procedure:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

-

Fill a quartz cuvette with the sample solution.

-

Place the cuvette in the sample holder of the fluorometer.

-

To obtain an emission spectrum: Set the excitation monochromator to a wavelength where the sample absorbs light (ideally the λₘₐₓ from the UV-Vis spectrum). Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission.

-

To obtain an excitation spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum of the fluorophore.

¹⁹F NMR Spectroscopy[5]

Instrumentation:

-

High-resolution NMR spectrometer equipped with a fluorine-capable probe.

Procedure:

-

Prepare the sample by dissolving the this compound complex in a suitable deuterated solvent in an NMR tube.

-

Insert the sample into the NMR spectrometer.

-

Tune the probe to the ¹⁹F frequency.

-

Acquire the ¹⁹F NMR spectrum. Typical parameters may include a 30° pulse angle and a recycle delay appropriate for the relaxation time of the ¹⁹F nuclei.

-

Process the acquired free induction decay (FID) with Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an external or internal standard, such as CFCl₃.

Raman Spectroscopy[3]

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm), a sample stage, and a CCD detector.

Procedure:

-

Place a small amount of the solid sample on a microscope slide or in a capillary tube.

-

Position the sample on the spectrometer stage and focus the laser onto the sample.

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve an adequate signal-to-noise ratio.

-

Acquire the Raman spectrum over the desired wavenumber range (e.g., 100-4000 cm⁻¹).

-

Process the spectrum to remove any background fluorescence, if present, and to identify the characteristic Raman bands of the this compound complex.

Signaling Pathways and Biological Interactions

The term "signaling pathways" typically refers to a series of molecular events within a cell that lead to a specific cellular response. For this compound complexes, the available research does not indicate a role in specific, targeted biological signaling in the way that many drugs or biomolecules do. Instead, the biological effects of hexafluorosilicates are primarily understood in the context of toxicology and general cellular stress.

Studies have shown that sodium this compound can induce apoptosis (programmed cell death) in human leukemic cell lines.[6] The cytotoxic effects of ammonium this compound have also been investigated in human gingival fibroblasts, showing impacts on cell proliferation, mitochondrial membrane potential, and the cell cycle.[7] The mechanism of apoptosis induction by sodium fluorosilicate in human osteogenic sarcoma cells has been shown to involve a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and the activation of caspase-3.[8]

These findings suggest that the biological impact of hexafluorosilicates is likely due to general cellular toxicity rather than interaction with a specific signaling cascade.

Visualizations

Experimental Workflows

Caption: General workflow for the synthesis and spectroscopic characterization of this compound complexes.